molecular formula C16H16O2 B3025592 3,5-Dimethoxystilbene CAS No. 78916-49-1

3,5-Dimethoxystilbene

Cat. No. B3025592
CAS RN: 78916-49-1
M. Wt: 240.3 g/mol
InChI Key: BIYGTLDPTJMNET-CMDGGOBGSA-N
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Description

3,5-Dimethoxystilbene (cis-Pinosylvin dimethyl ether) is a natural product isolated from the bark of jack pine .


Synthesis Analysis

The synthesis of 3,5-Dimethoxystilbene has been explored in various studies. For instance, it has been isolated from high-quality tall oil fatty acids using liquid column chromatography and low-temperature solvent fractional crystallization . It has also been found to be effective against L. braziliensis amastigotes and T. cruzi .


Molecular Structure Analysis

The structure of 3,5-Dimethoxystilbene was determined with the aid of IR, mass, and NMR spectrometry . It has a molecular formula of C16H16O2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dimethoxystilbene are not detailed in the search results, it’s worth noting that this compound belongs to the class of stilbenoids, a group of naturally occurring phenolic compounds .


Physical And Chemical Properties Analysis

3,5-Dimethoxystilbene is a solid compound with a molecular weight of 240.30. Its empirical formula is C16H16O2 .

Scientific Research Applications

Skin Health and Cosmetics

Stilbenes have gained attention in the skincare industry. 3,5-DMS may inhibit UV-induced skin damage, reduce hyperpigmentation, and promote collagen synthesis. Cosmetic formulations with 3,5-DMS aim to enhance skin radiance and combat signs of aging.

3PubMed Literature 4TCI AMERICA

Mechanism of Action

Target of Action

3,5-Dimethoxystilbene, a derivative of resveratrol, has been found to exhibit significant activity against Leishmania braziliensis amastigotes . These are the intracellular forms of the parasite Leishmania braziliensis, which cause cutaneous leishmaniasis, a tropical disease affecting the skin.

Mode of Action

It has been observed to have alethal concentration (LC 50) of 4.18 μg/ml (17.40 μM) , indicating its potent activity against these parasites .

Biochemical Pathways

It is known that this compound is a product of thephenylpropanoid pathway , which is involved in the production of flavonoids and stilbenes, compounds known for their antioxidation, cancer prevention, anticancer, antibacterial, and anti-inflammatory properties .

Pharmacokinetics

It is known that methoxylated stilbenes like 3,5-dimethoxystilbene have significant advantages over their hydroxylated counterparts in terms ofbioavailability, half-life in the body, cellular uptake, oral absorption, and metabolic stability . These properties suggest that 3,5-Dimethoxystilbene could have a favorable pharmacokinetic profile.

Result of Action

The primary result of the action of 3,5-Dimethoxystilbene is its antiparasitic effect against Leishmania braziliensis amastigotes . This suggests that it could potentially be used in the treatment of cutaneous leishmaniasis.

Action Environment

It is known that the production of this compound can be achieved through microbial biosynthesis , suggesting that its production and hence its action could potentially be influenced by factors such as the growth conditions of the microorganisms used for its production.

Safety and Hazards

Skin and eye contact with 3,5-Dimethoxystilbene may result in irritation. It may be harmful if inhaled or ingested. Therefore, it’s recommended to follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

Future Directions

While specific future directions for 3,5-Dimethoxystilbene research are not detailed in the search results, it’s worth noting that this compound has been isolated from natural sources, suggesting potential applications in various fields .

properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGTLDPTJMNET-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016205
Record name Pinosylvin, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21956-56-9, 78916-49-1
Record name trans-3,5-Dimethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21956-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinosylvin dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608528
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pinosylvin, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOSYLVIN DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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